molecular formula C7H9NOS B8432278 2-(Thiophen-2-yl)propanamide

2-(Thiophen-2-yl)propanamide

Cat. No.: B8432278
M. Wt: 155.22 g/mol
InChI Key: YJCYGROLJSQRTM-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)propanamide is a heterocyclic organic compound featuring a thiophene ring attached to a propanamide backbone. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials chemistry. The compound is synthesized via amidation reactions, often involving thiophene-substituted carboxylic acids and amines. For example, N-cyclopropyl-2-methyl-2-(thiophen-2-yl)propanamide (CAS: 950604-59-8) is prepared by reacting 2-methyl-2-(thiophen-2-yl)propanoic acid with cyclopropylamine using coupling agents like DCC (). Characterization typically employs NMR, IR, UV-Vis, and mass spectrometry, as demonstrated in the analysis of structurally related amides ().

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

2-thiophen-2-ylpropanamide

InChI

InChI=1S/C7H9NOS/c1-5(7(8)9)6-3-2-4-10-6/h2-5H,1H3,(H2,8,9)

InChI Key

YJCYGROLJSQRTM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • The introduction of electron-withdrawing groups (e.g., chloro in ) enhances reactivity, making such derivatives suitable as synthetic intermediates.
  • Polar substituents like hydroxy () improve solubility, which is critical for pharmacokinetics in drug design.

Thiophene Ring Positional Isomerism

The position of the thiophene ring attachment affects electronic distribution and biological interactions:

  • 2-(Thiophen-2-yl)propanamide vs. 2-(Thiophen-3-yl)propanamide :
    • Derivatives with thiophen-2-yl groups (e.g., ) exhibit stronger π-π stacking interactions due to the sulfur atom's position, favoring binding to aromatic protein residues.
    • Thiophen-3-yl derivatives (e.g., ) may display altered metabolic pathways due to steric hindrance differences.

Functional Group Additions to the Core Structure

Adding functional groups to the propanamide skeleton expands utility:

  • Naphthalene and Indole Hybrids: N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () incorporates a naphthalene moiety, enhancing fluorescence properties for analytical applications.
  • Hydrazinyl and Triazole Derivatives: N-Benzyl-3-oxo-3-{2-[(thiophen-2-yl)methylidene]hydrazinyl}propanamide () exhibits chelation capacity, useful in metal-ion sensing.

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